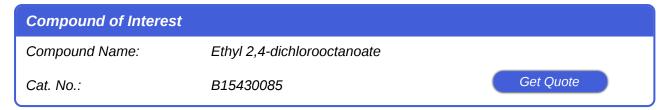


A Technical Guide to Sourcing Research-Grade Dichlorinated Octanoates

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Focus: Ethyl 6,8-dichlorooctanoate

This guide is intended for researchers, scientists, and professionals in drug development who require access to research-grade dichlorinated octanoate esters. Initial searches for **Ethyl 2,4-dichlorooctanoate** did not yield commercially available sources, suggesting it is not a standard catalog item. However, a closely related isomer, Ethyl 6,8-dichlorooctanoate (CAS No. 1070-64-0), is readily available from multiple suppliers. This document will focus on this commercially accessible intermediate, which is noted for its role in the synthesis of alpha-lipoic acid, a compound of significant interest in therapeutic research.[1][2]

Commercial Supplier Overview

The following tables summarize the available data for Ethyl 6,8-dichlorooctanoate from various commercial suppliers. This information is crucial for comparing specifications and selecting a reagent that meets the stringent requirements of research and development.

Table 1: Supplier Product Specifications



| Supplier/Manu facturer | Product Name | CAS No. | Purity / Grade | Catalog No. (Example) |
|--|--|-----------|-------------------------------|--------------------------|
| Sigma-Aldrich | Ethyl 6,8- dichlorooctanoat e | 1070-64-0 | 95% | 549762 |
| TRC (Toronto Research Chemicals) | 6,8- Dichlorooctanoic Acid Ethyl Ester | 1070-64-0 | Not Specified | D435555 |
| NINGBO INNO PHARMCHEM CO.,LTD. | Ethyl 6,8- dichlorooctanoat e | 1070-64-0 | ≥95.0% or ≥97.0% | Not Specified |
| Yanggu Huatai | Ethyl 6,8- Dichlorooctanoat e | 1070-64-0 | Total Impurities: NMT 5.0% | Not Specified |
| Suzhou Fushilai Pharmaceutical | Ethyl 6,8- dichlorooctanoat e | 1070-64-0 | 97% Purity | Not Specified |
| Wujiang Bolin Industry | Ethyl 6,8- dichlorooctanoat e | 1070-64-0 | Not Specified | Not Specified |
| Shandong Luning Pharmaceutical | Ethyl 6,8- dichlorooctanoat e | 1070-64-0 | Not Specified | Not Specified |

Note: This list is not exhaustive and represents a snapshot of available suppliers. Purity and availability may vary. Researchers should always request a lot-specific Certificate of Analysis.

Table 2: Physical and Chemical Properties

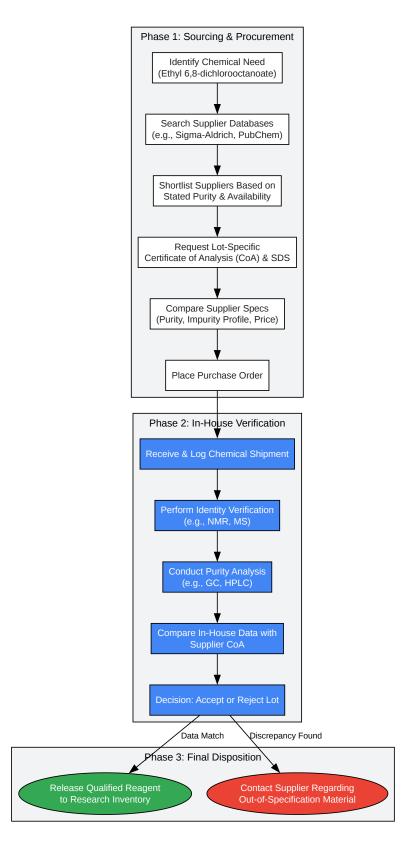


| Property | Value | Source | |
|---------------------|---|--------------------------------------|--|
| Molecular Formula | C10H18Cl2O2 | ChemicalBook[3] | |
| Molecular Weight | 241.15 g/mol | ChemicalBook[3], PubChem[4] | |
| Appearance | Colourless to Pale Yellow Oil | ChemicalBook[3], Yanggu Huatai[5] | |
| Boiling Point | 109 °C (at 0.7 Torr) | ChemicalBook[3] | |
| Density | 1.107 g/mL at 25 °C | ChemicalBook[3] | |
| Solubility | Chloroform, Ethyl Acetate (Slightly) | ChemicalBook[3] | |
| Storage Temperature | Room Temperature (Sealed in dry) | ChemicalBook[3] | |

Procurement and Qualification Workflow

Sourcing a research-grade chemical requires a systematic approach to ensure quality and consistency. The following diagram outlines a standard workflow for procuring and qualifying a compound like Ethyl 6,8-dichlorooctanoate.





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Caption: Workflow for sourcing and qualifying a research-grade chemical.



Experimental Protocols: Quality Control Verification

Upon receipt of Ethyl 6,8-dichlorooctanoate, it is imperative to perform in-house quality control to verify its identity and purity against the supplier's Certificate of Analysis. The following are generalized protocols for standard analytical techniques.

- 1. Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
- Objective: To confirm the molecular weight and fragmentation pattern of the compound.
- Sample Preparation: Prepare a dilute solution of the received Ethyl 6,8-dichlorooctanoate (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
- Instrumentation:
 - Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for separating medium-polarity compounds (e.g., DB-5 or equivalent).
 - Injector: Set to a temperature of 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/minute.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: The resulting mass spectrum should show a molecular ion peak (or characteristic fragments) consistent with the structure of Ethyl 6,8-dichlorooctanoate (C₁₀H₁₈Cl₂O₂), which has a molecular weight of approximately 241.15 g/mol .[3][4] The isotopic pattern characteristic of two chlorine atoms should be visible.
- 2. Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)



- Objective: To quantify the purity of the compound and detect the presence of volatile impurities.
- Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 5 mg/mL in ethyl acetate).
- Instrumentation: Use the same GC conditions (column, injector, oven program) as described for GC-MS.
- Detector: Flame Ionization Detector (FID) set at 300°C.
- Data Analysis: Calculate the purity by the area percent method. The area of the main peak corresponding to Ethyl 6,8-dichlorooctanoate is divided by the total area of all peaks in the chromatogram. For research-grade material, purity should typically be ≥95%.[3]
- 3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure and isomeric identity of the compound.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of Ethyl 6,8-dichlorooctanoate, showing characteristic signals for the ethyl ester protons, the methylene groups of the octanoate chain, and the methine proton at the C6 position where a chlorine atom is attached.
- ¹³C NMR Analysis: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule. The chemical shifts should align with the expected values for the ester carbonyl, the chlorinated carbons, and the aliphatic chain.

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